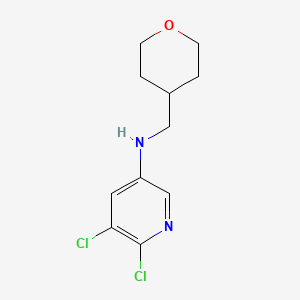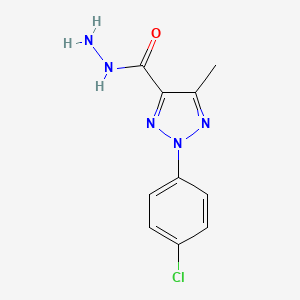
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a difluoromethyl group attached to the furan ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate typically involves the introduction of the difluoromethyl group into the furan ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce furan-3-ylmethanol derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate exerts its effects involves interactions with various molecular targets. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The furan ring’s aromatic nature also contributes to its reactivity and potential biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-(trifluoromethyl)furan-3-yl)acetate
- Methyl 2-(2-(chloromethyl)furan-3-yl)acetate
- Methyl 2-(2-(bromomethyl)furan-3-yl)acetate
Uniqueness
Methyl 2-(2-(difluoromethyl)furan-3-yl)acetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H8F2O3 |
|---|---|
Peso molecular |
190.14 g/mol |
Nombre IUPAC |
methyl 2-[2-(difluoromethyl)furan-3-yl]acetate |
InChI |
InChI=1S/C8H8F2O3/c1-12-6(11)4-5-2-3-13-7(5)8(9)10/h2-3,8H,4H2,1H3 |
Clave InChI |
PADZXFRXOSRBBB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(OC=C1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine](/img/structure/B11785880.png)
![1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine](/img/structure/B11785892.png)


![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)





![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)



